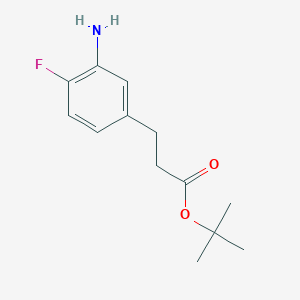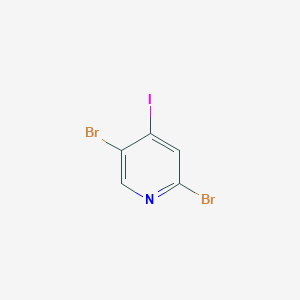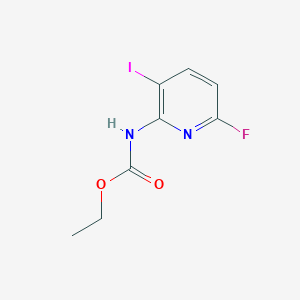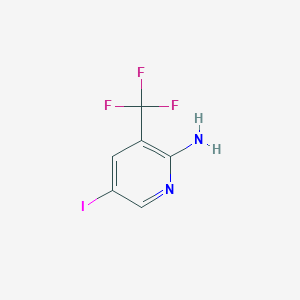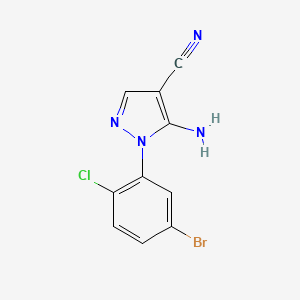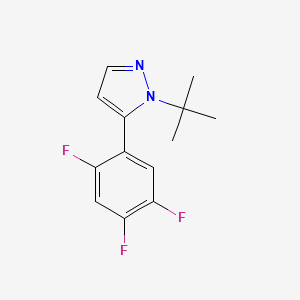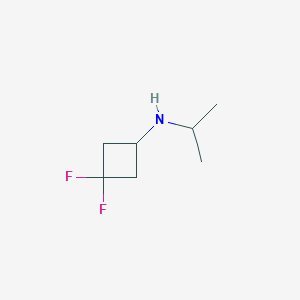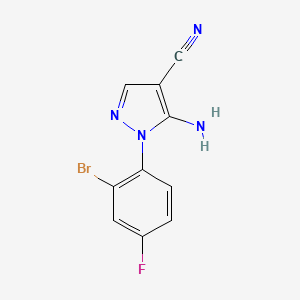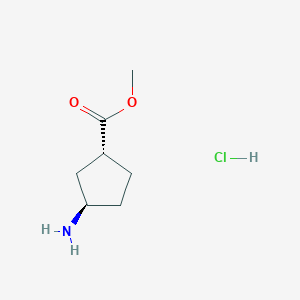
(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride
説明
“(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride” is a chemical compound. It is a derivative of “(1R,3R)-3-Aminocyclopentanecarboxylic acid”, which has a molecular formula of C6H11NO2 . The hydrochloride version of this compound has a molecular formula of C7H15ClN2O .
Molecular Structure Analysis
The molecular structure of “(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride” is derived from its parent compound “(1R,3R)-3-Aminocyclopentanecarboxylic acid”. The parent compound has an average mass of 129.157 Da and a monoisotopic mass of 129.078979 Da . The hydrochloride version of this compound has an average mass of 178.660 Da .科学的研究の応用
Synthesis of S1P1 Receptor Agonists
(G. Wallace et al., 2009) discussed the synthesis and isolation of various stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, including the (1R,3R) form. These compounds are significant as intermediates in the synthesis of S1P1 receptor agonists, which have potential applications in immunomodulation and treating autoimmune diseases.
Analogue of GABA
A study by (R. Allan et al., 1979) synthesized all four stereoisomers of 3-aminocyclopentanecarboxylic acid, including the (1R,3R) form, as analogues of the inhibitory neurotransmitter GABA. These compounds are important for understanding the structure-activity relationship in neuropharmacology.
Peptide Stereochemistry
(R. Bardi et al., 1986) conducted a conformational analysis of peptides containing 1‐aminocyclopentanecarboxylic acid (Acc5), revealing insights into peptide stereochemistry and potential implications for peptide-based drug design.
Neuropharmacology Research
(K. Curry et al., 1988) explored the synthesis and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid, which has implications for understanding the actions of neurotransmitters and their analogues in neuropharmacology.
Metabotropic Glutamate Receptor Agonists
(A. Bond and D. Lodge, 1995) investigated the effects of various compounds, including stereoisomers of 1-aminocyclopentanecarboxylate, on metabotropic glutamate receptors. This research is crucial for developing novel therapies for neurological disorders.
Heterocyclic Chemistry in Pharmaceuticals
(Osarumwense Peter Osarodion, 2020) highlighted the role of heterocyclic chemistry, which involves compounds like 1-aminocyclopentanecarboxylate, in the development of pharmaceuticals, particularly in creating drugs with anti-inflammatory properties.
Intramolecular Conjugate Addition Reactions
(Y. Matsushima and J. Kino, 2009) described a method for producing amino cycloalkanecarboxylic acids via intramolecular conjugate addition, showcasing the versatility of compounds like 1-aminocyclopentanecarboxylate in organic synthesis.
特性
IUPAC Name |
methyl (1R,3R)-3-aminocyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMCJNXERREXFB-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




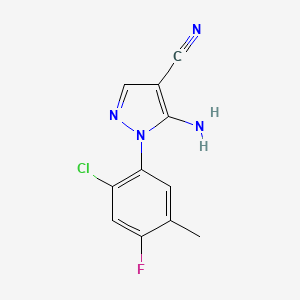
![Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate](/img/structure/B1400598.png)
